molecular formula C9H10FN2Na2O8P B13388567 Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate

Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate

Cat. No.: B13388567
M. Wt: 370.14 g/mol
InChI Key: XLDWFMGNEABNKL-UHFFFAOYSA-L
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Description

Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorinated pyrimidine ring, a tetrahydrofuran moiety, and a phosphate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Construction of the tetrahydrofuran ring: This may involve cyclization of a suitable diol precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the carbonyl groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions may occur at the fluorine atom or the phosphate group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions, particularly those involving nucleotide metabolism.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent, especially in antiviral or anticancer treatments due to its structural similarity to nucleotides.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate would depend on its specific application. In a biological context, it may act by mimicking natural nucleotides, thereby interfering with DNA or RNA synthesis. This could involve binding to enzymes like DNA polymerase or reverse transcriptase, inhibiting their activity and thus blocking viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated pyrimidine structure.

    Cytarabine: Another nucleoside analog used in cancer treatment, featuring a similar tetrahydrofuran ring.

Uniqueness

What sets Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate apart is its combination of a fluorinated pyrimidine ring with a phosphorylated tetrahydrofuran moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest for further research.

Properties

Molecular Formula

C9H10FN2Na2O8P

Molecular Weight

370.14 g/mol

IUPAC Name

disodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H12FN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

XLDWFMGNEABNKL-UHFFFAOYSA-L

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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